Beryllium nitrate trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

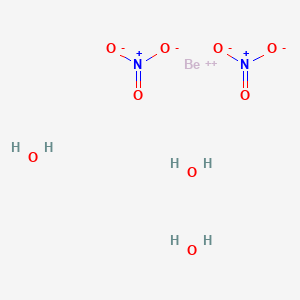

Beryllium nitrate trihydrate is an inorganic compound with the chemical formula Be(NO₃)₂·3H₂O. It is a white, crystalline solid that is highly soluble in water. This compound is known for its covalent nature, which is somewhat unusual for beryllium compounds .

Preparation Methods

Beryllium nitrate trihydrate can be synthesized through the reaction of beryllium carbonate, oxide, or hydroxide with nitric acid. The reactions are as follows :

-

From Beryllium Carbonate: : [ \text{BeCO}_3 + 2\text{HNO}_3 \rightarrow \text{Be(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

-

From Beryllium Hydroxide: : [ \text{Be(OH)}_2 + 2\text{HNO}_3 \rightarrow \text{Be(NO}_3\text{)}_2 + 2\text{H}_2\text{O} ]

Industrial production methods typically involve the reaction of beryllium chloride with dinitrogen tetroxide to form a straw-colored adduct, which upon heating, loses dinitrogen tetroxide and produces colorless beryllium nitrate .

Chemical Reactions Analysis

Beryllium nitrate trihydrate undergoes several types of chemical reactions:

Hydrolysis: When added to water, it evolves brown fumes and produces nitrate and nitrite ions.

Thermal Decomposition: Upon heating, it decomposes to form basic beryllium nitrate, which has a structure similar to basic beryllium acetate.

Reaction with Sodium Hydroxide: Hydrolysis in sodium hydroxide solution produces both nitrate and nitrite ions.

Common reagents used in these reactions include water, sodium hydroxide, and heat. Major products formed include basic beryllium nitrate and various nitrogen oxides .

Scientific Research Applications

Chemical Properties and Preparation

Beryllium nitrate trihydrate is typically synthesized through the reaction of beryllium hydroxide or beryllium oxide with nitric acid. The compound is characterized by its solubility in water and its role as a precursor for other beryllium compounds. It possesses a density of approximately 1.56 g/cm³ and is used in the production of ultra-high purity materials, nanoparticles, and catalysts .

Material Science

This compound serves as a precursor for producing beryllium oxide, which is utilized in ceramics and advanced materials due to its high thermal conductivity and strength. Research indicates that beryllium oxide ceramics are pivotal in aerospace applications, especially for components requiring lightweight yet durable materials .

Nanotechnology

In nanotechnology, this compound is employed to create nanoscale materials. Its ability to form nanoparticles makes it valuable for developing catalysts that enhance chemical reactions, particularly in organic synthesis .

Biomedical Applications

Beryllium compounds, including this compound, have been investigated for their potential use in biomedical applications. For instance, studies have explored their role in imaging techniques and as components in medical devices due to their favorable mechanical properties .

Aerospace and Defense

The aerospace sector utilizes beryllium compounds extensively for their lightweight and high-strength characteristics. This compound contributes to the manufacturing of precision instruments and components used in satellites and military aircraft .

Electronics

In electronics, beryllium-containing alloys are crucial for producing high-performance connectors, relays, and switches due to their excellent electrical conductivity and resistance to corrosion. This compound is involved in processes that enhance these properties .

Environmental and Safety Considerations

While beryllium compounds have significant industrial benefits, they also pose health risks if not handled properly. Chronic exposure can lead to serious conditions such as chronic beryllium disease (CBD). Therefore, stringent safety measures must be implemented during manufacturing and handling processes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Taylor et al., 2003 | Aerospace | Demonstrated the effectiveness of beryllium alloys in military aircraft components due to their lightweight nature and strength. |

| Svilar et al., 2013 | Electronics | Highlighted the use of beryllium-containing alloys in telecommunications equipment for enhanced performance under extreme conditions. |

| IARC Publications | Biomedical | Investigated the non-mutagenic properties of beryllium compounds in medical applications, suggesting potential uses in diagnostic imaging technologies. |

Mechanism of Action

Beryllium nitrate trihydrate can be compared with other beryllium compounds such as beryllium chloride, beryllium sulfate, and beryllium oxide . Unlike these compounds, this compound is highly soluble in water and has unique chemical reactivity due to its nitrate groups. This makes it particularly useful in specific industrial and research applications .

Comparison with Similar Compounds

- Beryllium chloride (BeCl₂)

- Beryllium sulfate (BeSO₄)

- Beryllium oxide (BeO)

- Beryllium phosphate (Be₃(PO₄)₂)

Biological Activity

Beryllium nitrate trihydrate (Be(NO₃)₂·3H₂O) is a compound of beryllium that has garnered attention due to its biological activity and potential health impacts. This article examines the biological effects, toxicity, and carcinogenicity associated with this compound, supported by research findings and case studies.

This compound is an odorless white to slightly yellow powder. It is primarily used as a chemical reagent and in the production of beryllium compounds. The compound can irritate skin and mucous membranes upon contact, leading to various health issues when exposure occurs.

Acute and Chronic Effects

- Skin and Respiratory Irritation : Exposure to beryllium nitrate can lead to skin irritation, burns, and ulcers. Inhalation can irritate the respiratory tract, causing symptoms like coughing, wheezing, and shortness of breath .

- Carcinogenic Potential : Beryllium compounds, including this compound, are classified as carcinogens. Studies have shown that inhalation exposure can lead to lung cancer, with significant evidence from animal studies demonstrating the development of lung tumors following exposure to various beryllium compounds .

Absorption and Distribution

Research indicates that beryllium is poorly absorbed through the gastrointestinal tract following oral exposure. For instance, studies on rats showed that less than 0.5% of an administered dose was excreted in urine . The absorption rate varies significantly depending on the route of exposure, with inhalation leading to higher systemic absorption compared to oral or dermal routes .

Case Studies and Research Findings

Several studies have highlighted the health risks associated with beryllium exposure:

- Epidemiological Studies : Occupational exposure to beryllium has been linked to increased lung cancer rates among workers in industries involving beryllium processing .

- Animal Studies : Inhalation studies in rats revealed a dose-dependent increase in lung tumors when exposed to beryllium sulfate and other compounds . Additionally, rabbits exposed to beryllium via intravenous injection developed osteosarcomas, indicating a potential for bone-related cancers as well .

Table 1: Summary of Health Effects from this compound Exposure

| Exposure Route | Acute Effects | Chronic Effects |

|---|---|---|

| Inhalation | Coughing, wheezing | Lung cancer, chronic bronchitis |

| Dermal | Skin irritation, burns | Possible sensitization |

| Oral | Minimal absorption | Potential gastrointestinal lesions |

Table 2: Carcinogenicity Evidence from Animal Studies

| Study Type | Compound Used | Findings |

|---|---|---|

| Inhalation | Beryllium sulfate | Lung tumors in rats |

| Intravenous | Beryllium nitrate | Osteosarcomas in rabbits |

| Oral | Beryllium compounds | Limited evidence of gastrointestinal cancer |

Properties

CAS No. |

7787-55-5 |

|---|---|

Molecular Formula |

BeH6N2O9 |

Molecular Weight |

187.07 g/mol |

IUPAC Name |

beryllium;dinitrate;trihydrate |

InChI |

InChI=1S/Be.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; |

InChI Key |

MOVLWNALUAGFEF-UHFFFAOYSA-N |

Canonical SMILES |

[Be+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O |

physical_description |

White to slightly yellow deliquescent solid; [Merck Index] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.